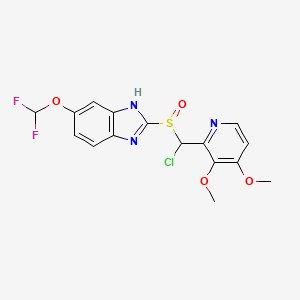

Pantoprazole impurity I

描述

BenchChem offers high-quality Pantoprazole impurity I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pantoprazole impurity I including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[chloro-(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl-6-(difluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF2N3O4S/c1-24-11-5-6-20-12(13(11)25-2)14(17)27(23)16-21-9-4-3-8(26-15(18)19)7-10(9)22-16/h3-7,14-15H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELRRGVJSURLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(S(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Pantoprazole Impurity I (Chlorinated Impurity)

Executive Summary

Pantoprazole Impurity I , widely designated in industrial pharmacopoeial contexts and vendor catalogs as Impurity 1 , is a chlorinated structural analogue of the proton pump inhibitor Pantoprazole. Chemically identified as 2-[[chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-5-(difluoromethoxy)-1H-benzimidazole , this impurity represents a critical quality attribute due to its structural similarity to the active pharmaceutical ingredient (API) and potential for altered physicochemical properties.

This guide provides a definitive technical analysis of Impurity I, resolving nomenclature ambiguities between "Impurity I" (Roman numeral/Letter) and "Impurity 1" (Arabic numeral), and detailing its formation, detection, and control.

Part 1: Chemical Identity & Structure

The designation "Impurity I" in the context of Pantoprazole most frequently refers to the monochlorinated derivative where a hydrogen atom on the methylene bridge connecting the benzimidazole and pyridine rings is substituted by chlorine.

Nomenclature and Identifiers[1][2][3][4][5][6]

| Parameter | Technical Detail |

| Common Name | Pantoprazole Impurity I (or Impurity 1) |

| Chemical Name | 2-Chloro Pantoprazole |

| IUPAC Name | 2-[[Chloro(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-5-(difluoromethoxy)-1H-benzimidazole |

| CAS Registry Number | 812664-93-0 |

| Molecular Formula | C₁₆H₁₄ClF₂N₃O₄S |

| Molecular Weight | 417.81 g/mol |

| SMILES | COC1=C(C(=NC=C1)C(S(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)Cl)OC |

Structural Analysis

The impurity retains the core benzimidazole and pyridine pharmacophores of Pantoprazole but introduces a chlorine atom at the chiral center (the methylene bridge carbon). This modification significantly alters the electron density around the sulfinyl group and increases the lipophilicity of the molecule compared to the parent drug.

Key Structural Feature: The -CH₂- bridge in Pantoprazole becomes a -CH(Cl)- bridge in Impurity I.

Part 2: Formation Mechanism & Pathway

The formation of Impurity I is typically process-related, arising from side reactions during the final oxidation step or through interaction with residual halogenated reagents.

Mechanism of Formation

-

Direct Chlorination: If thionyl chloride (

) or other chlorinating agents are used in the synthesis of the intermediate (2-chloromethyl-3,4-dimethoxypyridine), residual traces can react with the active methylene bridge of the coupled product. -

Oxidative Substitution: During the oxidation of Pantoprazole Sulfide to Pantoprazole (Sulfoxide), the presence of chloride ions under oxidative stress can lead to radical substitution at the benzylic position (the methylene bridge).

Visualization: Formation Pathway

The following diagram illustrates the structural relationship and potential formation point relative to the API.

Caption: Logical pathway showing the divergence of Impurity I formation from the standard Pantoprazole synthesis route.

Part 3: Analytical Characterization

Detecting and separating Impurity I requires specific HPLC conditions due to its structural similarity to the API.

Physicochemical Properties[4][6][12]

-

Acidity (pKa): The introduction of the electron-withdrawing chlorine atom lowers the pKa of the benzimidazole nitrogen compared to Pantoprazole (pKa ~3.9 and 8.7).

-

Solubility: Reduced water solubility due to the chloro-substitution; higher solubility in organic solvents (acetonitrile, methanol).

HPLC & LC-MS Profile

Researchers should utilize the following parameters for identification. Note that "Impurity 1" often elutes after Pantoprazole in Reverse Phase (RP) systems due to increased hydrophobicity.

| Technique | Observation | Diagnostic Signal |

| HPLC (UV) | Distinct peak, often RRT > 1.0 (relative to API) | UV Max similar to Pantoprazole (~290 nm) |

| LC-MS (ESI+) | Mass Shift +34 Da | m/z 418.0 (³⁵Cl) and 420.0 (³⁷Cl) in 3:1 ratio |

| Fragmentation | Loss of Cl or chloromethyl moiety | Characteristic fragment ions at m/z 200 (benzimidazole moiety) |

Experimental Protocol: Detection Strategy

To confirm the presence of Impurity I in a bulk sample:

-

Sample Prep: Dissolve 20 mg of Pantoprazole API in 50 mL of Diluent (Water:Acetonitrile 60:40).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution using Ammonium Acetate buffer (pH 4.5) and Acetonitrile.[1]

-

Detection: Monitor at 290 nm.

-

Validation: Verify the peak at RRT ~1.2-1.4 (system dependent) matches the mass spectrum of m/z 418.

Part 4: Regulatory & Toxicological Context

While official pharmacopoeial monographs (Ph.[2] Eur., USP) typically list impurities A through F, Impurity I is a critical "non-pharmacopoeial" or "process-specific" impurity that must be controlled under ICH Q3A/B guidelines.

-

Genotoxicity Alert: The presence of a halogenated benzylic center raises structural alerts for potential genotoxicity (alkylating capability). It must be evaluated (e.g., Ames test) or controlled to < TTC (Threshold of Toxicological Concern) levels if not proven safe.

-

Limit: Typically controlled at NMT (Not More Than) 0.15% unless qualified higher.

References

-

BOC Sciences. Pantoprazole Impurity 1 (CAS 812664-93-0) Technical Data. Retrieved from

-

ChemicalBook. Pantoprazole Impurity 1 - Product Properties and Suppliers. Retrieved from

-

Bhaskar, B. V., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210.[] (Discusses impurity profiling and characterization logic).

- European Directorate for the Quality of Medicines (EDQM).Pantoprazole Sodium Sesquihydrate Monograph 2296.

-

BLD Pharm. Pantoprazole Impurity I Structure and Safety Data. Retrieved from

Sources

An In-depth Technical Guide to the Identification and Characterization of Pantoprazole Impurity I (CAS 812664-93-0)

Executive Summary

Pantoprazole, a cornerstone proton pump inhibitor, is a widely prescribed medication for managing acid-related gastrointestinal disorders. The manufacturing process and stability of its active pharmaceutical ingredient (API) are of paramount importance, with a stringent focus on the impurity profile to ensure patient safety and therapeutic efficacy. This technical guide provides a comprehensive framework for the identification and characterization of a specific process-related impurity, Pantoprazole Impurity I (CAS 812664-93-0), also known as 2-Chloro Pantoprazole. Authored from the perspective of a Senior Application Scientist, this document synthesizes regulatory context, analytical strategy, and detailed experimental protocols. We will explore the causality behind methodological choices, from chromatographic separation to spectrometric elucidation, providing researchers, analysts, and drug development professionals with a robust, field-proven approach to impurity control.

The Imperative of Impurity Control in Pantoprazole

Pantoprazole: A Proton Pump Inhibitor

Pantoprazole functions by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) on the secretory surface of gastric parietal cells, which is the final step in gastric acid production.[1] Its efficacy is directly linked to the purity of the API. The presence of impurities, even at trace levels, can potentially alter the drug's efficacy, stability, and, most critically, its safety profile.

The Regulatory Framework: A Foundation of Trustworthiness

Global regulatory bodies, through the International Council for Harmonisation (ICH), have established rigorous guidelines for the control of impurities in new drug substances and products.[2][3] The ICH Q3A(R2) and Q3B(R2) guidelines are central to this guide, mandating the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[2][4] Adherence to these guidelines is not merely a regulatory hurdle but a foundational element of ensuring product quality and patient safety.[3] An impurity control strategy is therefore a critical component of any drug development program, requiring validated and sensitive analytical methods.[2]

Defining Pantoprazole Impurity I

Chemical Identity and Properties

Pantoprazole Impurity I is a process-related impurity associated with the synthesis of Pantoprazole. Its consistent identification is crucial for quality control. The key identifiers are outlined below.

| Property | Value | Source(s) |

| Chemical Name | 2-[[Chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-6-(difluoromethoxy)-1H-benzimidazole | [][6] |

| Common Synonyms | Pantoprazole Impurity 1, 2-Chloro Pantoprazole | [6][7][8] |

| CAS Number | 812664-93-0 | [7][8][9] |

| Molecular Formula | C16H14ClF2N3O4S | [] |

| Molecular Weight | 417.82 g/mol | [] |

A note on nomenclature: The designation "Impurity I" can be ambiguous across different literature. For instance, some studies have referred to the pantoprazole sulfide intermediate (5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole) as "Impurity-I".[10][11] This guide specifically addresses the chloro-derivative defined by CAS number 812664-93-0. This distinction is critical for accurate reporting and analysis.

Plausible Formation Pathway

The synthesis of Pantoprazole typically involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate, which is subsequently oxidized to the sulfoxide (Pantoprazole).[12] Pantoprazole Impurity I is likely formed as a byproduct during a related or alternative synthetic step, potentially involving an over-chlorination or a side reaction at the methylene bridge connecting the pyridine and benzimidazole rings. The diagram below illustrates a logical relationship in its potential formation relative to the main synthetic pathway.

Caption: A systematic workflow for the identification and confirmation of impurities.

Core Analytical Techniques: Protocols and Rationale

High-Performance Liquid Chromatography (HPLC): The Separation Workhorse

Expertise & Rationale: Reverse-phase HPLC is the quintessential technique for analyzing pharmaceutical impurities due to its high resolving power, robustness, and quantitative accuracy. [13]A well-developed HPLC method can separate the main API from both process-related impurities and degradation products in a single run. [14]The choice of a C18 column provides excellent hydrophobic retention for a molecule like Pantoprazole, while a gradient elution is necessary to resolve compounds with a range of polarities, ensuring that both early and late-eluting impurities are captured with good peak shape. [15][16]UV detection at 290 nm is selected as it is a wavelength maximum for Pantoprazole and many of its related substances, providing high sensitivity. [14][17] Detailed Experimental Protocol: HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

-

Sample Preparation:

-

Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and 0.1 M sodium hydroxide. [14] * Standard Solution: Accurately weigh and dissolve Pantoprazole reference standard and known impurities in the diluent to a suitable concentration (e.g., 0.5 mg/mL for the API).

-

Test Solution: Prepare the Pantoprazole drug substance or product sample at the same concentration as the standard.

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent | Provides robust separation based on hydrophobicity. [14][16] |

| Mobile Phase A | 0.01 M Phosphate Buffer, pH adjusted to 7.0 | Buffered aqueous phase to control ionization and ensure reproducible retention. [14] |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting analytes from the C18 stationary phase. [14] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. [13][14] |

| Gradient Program | Time (min) | %B |

| 0 | 20 | |

| 20 | 60 | |

| 25 | 80 | |

| 27 | 20 | |

| 35 | 20 | |

| Column Temperature | 30°C | Maintains consistent retention times and improves peak shape. [15] |

| Detection | UV at 290 nm | Wavelength of high absorbance for Pantoprazole and its impurities. [13][15] |

| Injection Volume | 20 µL | Standard volume to ensure good sensitivity without overloading the column. [13][17] |

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification

Expertise & Rationale: When an unknown peak is detected in HPLC, LC-MS is the indispensable next step. [13]It provides the molecular weight of the eluting compound, which is one of the most critical pieces of information for identification. [10]Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like Pantoprazole and its derivatives, typically yielding the protonated molecular ion [M+H]+ in positive mode. [13][18]This data, combined with the retention time, allows for a tentative identification of Impurity I by matching the observed mass to its calculated molecular weight (417.82 Da).

Detailed Experimental Protocol: LC-MS Method

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, Q-TOF) with an ESI source.

-

Chromatographic Conditions: The HPLC method described in Section 4.1 can be adapted. Crucially, non-volatile buffers like phosphate must be replaced with volatile alternatives such as ammonium acetate or formic acid to ensure compatibility with the MS source. [13][19]3. Mass Spectrometry Parameters (Example):

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Ion Electrospray (ESI+) | Pantoprazole and its impurities contain basic nitrogen atoms that are readily protonated. [13][18] |

| Scan Range | m/z 100 - 1000 | A wide range to capture the parent ion and potential lower-mass fragments or adducts. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |

| Source Temperature | 120 - 150 °C | Assists in desolvation of the mobile phase from the analyte ions. |

| Desolvation Gas | Nitrogen, at appropriate flow and temperature | Facilitates the transition of ions from the liquid to the gas phase. |

Expected Result: For Pantoprazole Impurity I (C16H14ClF2N3O4S), the expected protonated molecular ion [M+H]+ would be observed at an m/z of approximately 418.0. High-resolution MS (HRMS) would provide a more accurate mass (e.g., 418.0412), allowing for the confident determination of the elemental composition. [20]

Advanced Spectroscopic Confirmation

Expertise & Rationale: While LC-MS provides strong evidence, unambiguous proof of structure requires confirmation using techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR).

-

MS/MS: By isolating the parent ion (m/z 418.0) and fragmenting it, a unique fragmentation pattern is generated. This "fingerprint" can be used to piece together the structure and differentiate it from isomers.

-

NMR Spectroscopy: This is the gold standard for structural elucidation. [10]It provides detailed information about the carbon-hydrogen framework of the molecule. This analysis is typically performed on an isolated and purified sample of the impurity or a synthesized reference standard. The acquisition of ¹H and ¹³C NMR spectra allows for the complete assignment of the molecular structure, providing definitive proof of identity. [21]The availability of a synthesized reference standard for Pantoprazole Impurity I is therefore essential for conclusive validation and routine quantification in quality control settings. [22][23]

Conclusion

The successful identification of Pantoprazole Impurity I (CAS 812664-93-0) is not the result of a single measurement but a deliberate, multi-step analytical investigation. The process begins with high-resolution separation via a validated HPLC method and proceeds to structural elucidation using the power of mass spectrometry. Each step is designed to build upon the last, creating a self-validating workflow that aligns with the principles of scientific integrity and regulatory expectations. For drug development professionals, this integrated approach—combining robust chromatography with definitive spectrometric identification—is the cornerstone of ensuring the final product is both safe and effective. The ultimate confirmation through a certified reference standard closes the loop, enabling accurate and reliable monitoring of this impurity in routine quality control.

References

-

Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). AMSbiopharma. Retrieved from [Link]

-

A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. (n.d.). SciELO. Retrieved from [Link]

-

High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals. (2010, July 15). PubMed. Retrieved from [Link]

-

Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. (2025, December 12). Journal of AOAC INTERNATIONAL, Oxford Academic. Retrieved from [Link]

-

Singh K, Bhatt S, Dimri T, Bhatt M, Ray R, Kumar N. (n.d.). Analytical method development and validation of pantoprazole and related substances by HPLC. Impactfactor.org. Retrieved from [Link]

-

Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR. Retrieved from [Link]

-

Reddy, G. M., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210. Available at: [Link]

-

Structural Identification and Characterization of Potential Impurities of Pantoprazole Sodium. (2007, October 18). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

ANDAs: Impurities in Drug Products | FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Determination of pantoprazole sodium and its three impurities by HPLC-DAD-MS. (2025, August 6). ResearchGate. Retrieved from [Link]

-

HPLC Analysis of Pantoprazole Impurities. (n.d.). Scribd. Retrieved from [Link]

-

Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). BfArM. Retrieved from [Link]

- CN110487918B - Method for analyzing genotoxic impurities in pantoprazole sodium and initial raw material thereof - Google Patents. (n.d.). Google Patents.

-

A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTEN - Rasayan. (n.d.). Rasayan J. Chem. Retrieved from [Link]

-

On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. (n.d.). PMC. Retrieved from [Link]

-

Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved from [Link]

-

Determination of Pantoprazole Sodium and Its Three Impurities by HPLC-DAD-MS. (n.d.). cnki.com.cn. Retrieved from [Link]

-

Synthesis of the impurity of pantoprazole. (n.d.). ResearchGate. Retrieved from [Link]

-

CAS No : 812664-93-0 | Product Name : 2-Chloro Pantoprazole | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved from [Link]

- CN105111187A - Preparation method for pantoprazole sodium oxynitride impurity - Google Patents. (n.d.). Google Patents.

-

MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018, August 7). Acta Scientific. Retrieved from [Link]

-

Degradation of pantoprazole at different pH. (n.d.). ResearchGate. Retrieved from [Link]

-

Pantoprazole-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. (n.d.). SCIEX. Retrieved from [Link]

-

Structural identification and characterization of potential impurities of pantoprazole sodium. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. (2025, May 7). PubMed. Retrieved from [Link]

-

Pantoprazole EP Impurities & USP Related Compounds - SynThink. (n.d.). SynThink. Retrieved from [Link]

-

Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tasianinch.com [tasianinch.com]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. ema.europa.eu [ema.europa.eu]

- 6. :: 2-Chloro Pantoprazole | CAS No: 812664-93-0 | SVAK Life Sciences:: [svaklifesciences.com]

- 7. Pantoprazole Impurity 1 | 812664-93-0 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 812664-93-0|Pantoprazole impurity i|BLD Pharm [bldpharm.com]

- 10. ovid.com [ovid.com]

- 11. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scielo.br [scielo.br]

- 15. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. impactfactor.org [impactfactor.org]

- 18. CN110487918B - Method for analyzing genotoxic impurities in pantoprazole sodium and initial raw material thereof - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. sciex.com [sciex.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. synthinkchemicals.com [synthinkchemicals.com]

Resolving the Analytical Paradox: A Technical Guide to Pantoprazole Impurity I vs. Impurity B (Sulfide)

Executive Summary

In the synthesis and quality control of proton pump inhibitors (PPIs), distinguishing between structurally similar impurities is paramount for regulatory compliance and patient safety. A persistent challenge in the analytical profiling of Pantoprazole is the nomenclature overlap and structural differentiation between Pantoprazole Impurity I and Pantoprazole Impurity B (Sulfide) .

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the chemical, mechanistic, and analytical divergences between these two critical impurities. By establishing a self-validating analytical protocol and clarifying the mechanistic origins of these compounds, this guide provides a robust framework for drug development professionals to ensure API integrity.

Nomenclature Clarification: The "Impurity I" Paradox

Before delving into the analytical chemistry, we must resolve a historical nomenclature conflict that frequently confounds researchers:

-

Pharmacopeial vs. Commercial Nomenclature: In the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), the thioether precursor of Pantoprazole is officially designated as Pantoprazole Related Compound B or Impurity B [1]. However, in early foundational literature—most notably a highly cited 2007 structural characterization study by Dr. Reddy's Laboratories—this exact sulfide compound was labeled as "Impurity-I" [2].

-

Modern Commercial Standard: Today, commercial reference standard suppliers (e.g., ChemicalBook, BOC Sciences) universally designate Pantoprazole Impurity 1 (or Impurity I) as a completely distinct molecule: 2-Chloro Pantoprazole [3].

For the purpose of this technical guide and modern regulatory submissions, we will strictly adhere to the modern commercial and pharmacopeial consensus:

-

Impurity B: Pantoprazole Sulfide (The Thioether).

-

Impurity I: 2-Chloro Pantoprazole (The Alpha-Chloro Sulfoxide).

Structural and Mechanistic Divergence

To develop an effective chromatographic method, one must first understand the structural causality that dictates the physicochemical behavior of these molecules.

Pantoprazole Impurity B (Sulfide)

-

Structure: 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.

-

Mechanistic Origin: Impurity B is the immediate synthetic precursor to the Pantoprazole API. It is formed via the nucleophilic coupling of 2-chloromethyl-3,4-dimethoxypyridine with 5-difluoromethoxy-2-mercaptobenzimidazole.

-

Causality in API: Its presence in the final API is almost exclusively the result of incomplete oxidation of the thioether to the sulfoxide during the final synthetic step. It can also appear as a degradation product under highly specific reductive stress conditions.

Pantoprazole Impurity I (2-Chloro Pantoprazole)

-

Structure: 2-[[chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-6-(difluoromethoxy)-1H-benzimidazole.

-

Mechanistic Origin: This impurity features a chlorine atom substituted at the methylene bridge (-CH2- becomes -CHCl-). It typically arises as a process impurity due to over-chlorination during the synthesis of the pyridine precursor, or via an alpha-halogenation side reaction (Pummerer-type rearrangement) if residual chlorinating agents are present during the oxidation phase [3].

Mechanistic pathways for the formation of Pantoprazole Impurities B and I.

Physicochemical Profiling & Quantitative Data

The structural differences dictate the chromatographic retention and mass spectrometric fragmentation. The substitution of a highly electronegative chlorine atom (Impurity I) or the removal of the sulfoxide oxygen (Impurity B) dramatically alters lipophilicity.

| Parameter | Pantoprazole API | Impurity B (Sulfide) | Impurity I (2-Chloro) |

| CAS Number | 138786-67-1 (Sodium) | 102625-64-9 | 812664-93-0 |

| Molecular Formula | C16H15F2N3O4S | C16H15F2N3O3S | C16H14ClF2N3O4S |

| Molecular Weight | 383.37 g/mol | 367.37 g/mol | 417.81 g/mol |

| Linkage Type | Sulfoxide (-SO-) | Thioether (-S-) | Chloro-Sulfoxide (-SO-CHCl-) |

| Relative Polarity | Moderate | Lowest (Highly Lipophilic) | Low (Lipophilic) |

| Expected LC-MS [M+H]+ | m/z 384.1 | m/z 368.1 | m/z 418.1 / 420.1 (3:1 ratio) |

Data synthesized from commercial reference standards and structural characterization studies [2, 3, 4].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To accurately quantify and differentiate these impurities, we must design a method that prevents the in situ degradation of the API. PPIs are notoriously acid-labile; exposing Pantoprazole to acidic mobile phases (pH < 5.0) will cause rapid cyclization into a sulfenamide degradation product, generating false-positive impurity peaks [5].

Phase 1: Sample Preparation

-

Diluent Causality: Use a mixture of 10 mM Ammonium Bicarbonate (pH 8.0) and Acetonitrile (50:50, v/v). The alkaline pH ensures the benzimidazole ring remains unprotonated, preventing acid-catalyzed degradation during the autosampler queue.

-

Concentration: Prepare API samples at 1.0 mg/mL. Spike with Impurity B and Impurity I reference standards at 0.15% (w/w) for system suitability testing.

Phase 2: Chromatographic Separation (HPLC)

-

Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). Logic: High end-capping prevents secondary interactions with the basic nitrogen atoms on the pyridine ring.

-

Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5 with dilute ammonia.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-20 min: 20% to 70% B

-

20-25 min: 70% B

-

25-30 min: 20% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min (Split 1:4 post-column for MS).

Phase 3: Detection & System Suitability (The Self-Validating Step)

A method is only as good as its system suitability test (SST).

-

Elution Order Logic: Pantoprazole elutes first. Impurity I elutes second (the chlorine atom increases lipophilicity compared to the API). Impurity B elutes last (the lack of the polar sulfoxide oxygen makes the thioether highly lipophilic).

-

SST Criteria: The resolution (

) between Pantoprazole and Impurity I must be

Phase 4: Mass Spectrometric Confirmation

-

Ionization: ESI in Positive Mode.

-

Diagnostic Causality: While UV detection quantifies the peaks, MS/MS is required for orthogonal validation. Impurity I will exhibit a classic isotopic signature due to the naturally occurring isotopes of Chlorine (

and

LC-MS/MS analytical workflow for the separation and structural validation of impurities.

Toxicological and Regulatory Implications

Understanding the difference between these impurities is not merely an academic exercise; it has profound regulatory implications under ICH guidelines.

-

Impurity B (Sulfide): This is a known, pharmacologically inactive metabolite of Pantoprazole in humans [4]. Because it is a naturally occurring metabolite, its toxicological profile is well understood, and it is typically controlled as a standard process impurity (usually NMT 0.15% per ICH Q3A).

-

Impurity I (2-Chloro): The presence of an alkyl chloride moiety introduces the potential for DNA alkylation. Under ICH M7 guidelines for mutagenic impurities, halogenated compounds often trigger structural alerts (in silico alerts via Derek or Sarah Nexus). Consequently, Impurity I may require control at much lower Threshold of Toxicological Concern (TTC) limits (e.g., ppm levels) unless Ames testing proves it non-mutagenic.

Conclusion

The distinction between Pantoprazole Impurity I and Impurity B is a classic example of how historical nomenclature can obscure critical chemical differences. By recognizing Impurity B as the lipophilic thioether precursor and Impurity I as the potentially reactive alpha-chloro process impurity, analytical scientists can design rational, pH-controlled LC-MS workflows. Implementing the protocols and isotopic MS validation steps outlined in this guide ensures robust API characterization and strict regulatory compliance.

References

-

Kumar, P. R., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-9. Retrieved from[Link]

-

IndiaMART. (n.d.). Pantoprazole metabolites impurity profile. Retrieved from [Link]

-

Scribd. (n.d.). HPLC Analysis of Pantoprazole Impurities. Retrieved from [Link]

Comprehensive Technical Guide on Pantoprazole Impurity I: Molecular Characterization and Analytical Workflows

Executive Summary

In the rigorous landscape of pharmaceutical drug development, the impurity profiling of Active Pharmaceutical Ingredients (APIs) is paramount for ensuring drug safety and efficacy. Pantoprazole, a benzimidazole-derivative proton pump inhibitor (PPI), is susceptible to specific degradation and process-related impurities. Among these, Pantoprazole Impurity I (often designated as 2-Chloro Pantoprazole or Pantoprazole-14) represents a critical chlorinated byproduct[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural identification. This guide elucidates the mechanistic causality behind the formation of Impurity I and provides a self-validating, step-by-step analytical protocol for its precise quantification in API matrices.

Molecular Identity and Physicochemical Properties

Pantoprazole Impurity I is structurally defined by the substitution of a hydrogen atom with a chlorine atom at the methylene bridge connecting the benzimidazole and pyridine moieties. This subtle halogenation significantly alters the molecule's polarity and chromatographic behavior.

Quantitative Data Summary

The foundational molecular parameters for Pantoprazole Impurity I are summarized below to facilitate rapid reference for mass spectrometry and chromatographic method development.

| Parameter | Value |

| Common Nomenclature | Pantoprazole Impurity I; 2-Chloro Pantoprazole; Pantoprazole-14[1] |

| IUPAC Name | 5-(difluoromethoxy)-2-[[chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[1] |

| Molecular Formula | C16H14ClF2N3O4S[2] |

| Molecular Weight | 417.81 g/mol [2] |

| CAS Registry Number | 812664-93-0[2] |

| Monoisotopic Mass (MS Target) | ~417.04 m/z (Target [M+H]+ at 418.04 for ESI+) |

Mechanistic Causality: The Formation of Impurity I

To effectively control an impurity, one must understand the chemical causality of its origin. Impurity I does not typically form spontaneously under ambient conditions; rather, it is a process-related artifact or a product of forced degradation under specific oxidative and halogenating stress.

The Causality: The core structure of pantoprazole contains a methylene bridge (-CH2-) situated between a strongly electron-withdrawing sulfoxide group and an aromatic pyridine ring. This unique electronic environment renders the methylene protons highly acidic. During the synthesis of the Pantoprazole API—specifically during the oxidation of the thioether intermediate to the target sulfoxide—the presence of excess electrophilic chlorine species (often derived from chlorinated solvents, hypochlorite oxidants, or chloride ions in acidic media) leads to an electrophilic substitution reaction. The activated methylene carbon acts as a nucleophile, attacking the electrophilic chlorine, resulting in the formation of the 2-chloro derivative (Impurity I)[3].

Fig 1. Mechanistic pathway of Pantoprazole Impurity I formation during synthesis.

Self-Validating Analytical Protocol (LC-MS/MS)

In pharmaceutical analysis, trustworthiness is built on self-validating systems. A protocol is only robust if it can automatically flag its own failure. The following LC-MS/MS methodology for detecting Pantoprazole Impurity I embeds a System Suitability Test (SST) directly into the workflow, ensuring that no sample is analyzed unless the system proves its chromatographic fidelity.

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

-

Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

-

Sample Solution: Accurately weigh 10.0 mg of Pantoprazole API and dissolve in 10.0 mL of diluent (1 mg/mL).

-

SST Spiked Solution: Spike the sample solution with 0.15% w/w of [1] to establish the resolution baseline.

Step 2: Chromatographic Separation (UHPLC)

-

Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure high-efficiency separation of structurally similar analogs.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Initiate at 10% B, ramp to 60% B over 8 minutes. Causality: The addition of the chlorine atom makes Impurity I more lipophilic than the parent API. A gradient elution ensures the polar API elutes first, preventing ion suppression of the trace Impurity I that elutes later.

Step 3: Mass Spectrometry Detection (ESI+)

-

Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

-

Transitions: Monitor the API at m/z 384.1 → 200.1 and Impurity I at m/z 418.0 → 200.1. (Note: The characteristic isotopic pattern of chlorine will also yield an [M+2]+ peak at m/z 420.0, which can be monitored for orthogonal confirmation).

Step 4: Self-Validation Logic (The Trust Mechanism)

-

Before any batch is processed, the system must analyze the SST Spiked Solution.

-

Validation Criteria: The run is automatically aborted if the resolution (

) between Pantoprazole and Impurity I is

Fig 2. Self-validating LC-MS/MS analytical workflow for Impurity I quantification.

References

Sources

Mechanistic Elucidation of Pantoprazole Impurity I Formation During Active Chlorine-Mediated Oxidation

Executive Summary

Pantoprazole is a widely prescribed proton pump inhibitor (PPI) synthesized via the condensation of 2-chloromethyl-3,4-dimethoxypyridine with 5-difluoromethoxy-2-mercapto-1H-benzimidazole, yielding a thioether intermediate (Pantoprazole sulfide). The critical final step in the active pharmaceutical ingredient (API) synthesis is the oxidation of this thioether to the corresponding sulfoxide. While various oxidants can be employed, sodium hypochlorite (NaOCl) is favored in industrial scale-up due to its cost-effectiveness and scalability. However, the use of active chlorine-containing oxidants introduces the risk of forming specific halogenated byproducts, most notably Pantoprazole Impurity I [1].

This technical guide provides an in-depth analysis of the structural characteristics, formation mechanism, and kinetic suppression strategies for Pantoprazole Impurity I, serving as a definitive resource for process chemists and drug development professionals.

Structural Characterization of Impurity I

In pharmacopeial and industrial contexts, Pantoprazole Impurity I strictly refers to the α-chloro sulfoxide derivative[2]. It is formed when the active methylene bridge of the molecule undergoes unintended halogenation during the oxidation stage[3].

Table 1: Physicochemical and Analytical Profile of Pantoprazole Impurity I

| Parameter | Specification / Data |

| Chemical Name | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)-chloromethyl]sulfinyl]-1H-benzimidazole |

| CAS Number | 812664-93-0 |

| Molecular Formula | C16H14ClF2N3O4S |

| Molecular Weight | 417.81 g/mol |

| Mass Spectrometry (ESI+) | m/z 418.0[M+H]⁺ (Displays a characteristic +34 Da shift vs. Pantoprazole API) |

| Isotopic Signature | Distinctive 3:1 M / M+2 isotopic ratio confirming mono-chlorination |

| Formation Origin | Over-reaction during NaOCl-mediated thioether oxidation |

Mechanistic Pathway of Formation

The formation of Impurity I is a classic example of competing electrophilic reactions in basic media. The oxidation of Pantoprazole sulfide to Pantoprazole (sulfoxide) is the primary, desired pathway. However, once the sulfoxide is formed, the chemical environment of the bridging methylene (-CH₂-) group changes drastically.

-

Activation of the Methylene Bridge: The newly formed sulfinyl group (-S(=O)-) is strongly electron-withdrawing. Coupled with the electron-deficient nature of the adjacent polarized pyridine ring, the pKa of the methylene protons drops significantly.

-

α-Deprotonation: In the alkaline conditions required for NaOCl stability (typically involving NaOH), these newly acidic methylene protons are susceptible to deprotonation. This forms a transient, resonance-stabilized carbanion (or ylide-like intermediate).

-

Electrophilic Chlorination: Sodium hypochlorite acts not only as an oxygen-transfer agent but also as a source of electrophilic chlorine (Cl⁺). The methylene carbanion rapidly attacks the electrophilic chlorine, resulting in the substitution of a proton with a chlorine atom[1].

Figure 1: Mechanistic pathway of Pantoprazole Impurity I formation via alpha-chlorination.

Experimental Protocols & Process Control

To master the synthesis of Pantoprazole, one must understand how to deliberately synthesize the impurity for analytical reference, and conversely, how to suppress it during API manufacturing. The causality behind these protocols lies in kinetic control: sulfur oxidation is faster than carbon chlorination at low temperatures, and limiting the base prevents the formation of the reactive carbanion.

Protocol 1: Deliberate Synthesis of Impurity I (Reference Standard Generation)

This protocol is designed as a self-validating system to force the over-chlorination pathway, ensuring a high yield of the impurity for LC-MS/HPLC standard calibration.

-

Dissolution: Dissolve 10.0 g of Pantoprazole sodium (API) in a biphasic mixture of 50 mL dichloromethane (DCM) and 50 mL of 1M NaOH aqueous solution. (Causality: The strong base ensures maximum deprotonation of the methylene bridge).

-

Halogenation: Slowly add 1.5 equivalents of aqueous NaOCl (10-12% active chlorine).

-

Incubation: Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 4 hours. (Causality: Elevated temperature thermodynamically favors the C-Cl bond formation).

-

Quenching & Extraction: Quench the reaction with 10% aqueous sodium thiosulfate. Separate the organic (DCM) layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Purification: Isolate Impurity I via silica gel column chromatography (Eluent: Ethyl acetate/Hexane 1:1). Confirm identity via the m/z 418.0 molecular ion.

Protocol 2: Optimized API Oxidation Workflow (Impurity Suppression)

To prevent the formation of Impurity I during commercial manufacturing, the reaction must be strictly kinetically controlled[1].

-

Substrate Preparation: Charge 1.0 equivalent of Pantoprazole sulfide into a reactor containing DCM.

-

Mild Alkalinity: Add a dilute aqueous NaOH solution to maintain a pH of ~9.5-10.0. (Causality: This pH is high enough to stabilize the hypochlorite but low enough to minimize the equilibrium concentration of the methylene carbanion).

-

Thermal Control: Chill the biphasic system to 0-5 °C. (Causality: At near-freezing temperatures, the activation energy for sulfur oxidation is met, but the activation energy for C-H deprotonation and subsequent chlorination is not).

-

Stoichiometric Addition: Add exactly 1.02 to 1.05 equivalents of NaOCl dropwise over 2 hours.

-

Immediate Quenching (Critical Step): Upon completion (verified by HPLC showing <0.5% unreacted sulfide), immediately quench the reaction mass with aqueous sodium metabisulfite (Na₂S₂O₅) or sodium thiosulfate. (Causality: Quenching destroys residual active chlorine, preventing post-reaction chlorination during the concentration and workup phases).

Figure 2: Optimized oxidation workflow to suppress Impurity I formation.

Conclusion

The formation of Pantoprazole Impurity I is an intrinsic chemical risk when utilizing hypochlorite-based oxidants due to the enhanced α-acidity of the newly formed sulfoxide. By understanding the mechanistic transition from sulfur oxidation to carbon electrophilic substitution, process chemists can engineer self-validating workflows. Strict control over stoichiometry, temperature, and basicity, coupled with immediate reductive quenching, effectively shuts down the carbanion pathway, ensuring high-purity Pantoprazole API.

References

-

Sastry, T. U., et al. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Der Pharma Chemica, 3(6), 360-364. [Link]

-

World Intellectual Property Organization (WIPO). (2004). PROCESS FOR PREPARING 2-[(PYRIDINYL)METHYL]SULFINYL-SUBSTITUTED BENZIMIDAZOLES AND NOVEL CHLORINATED DERIVATIVES OF PANTOPRAZOLE (WO/2004/111029). WIPO PatentScope.[Link]

Sources

Executive Summary

In pharmaceutical impurity profiling, distinguishing between process-related impurities and degradation products is critical for establishing appropriate control strategies under ICH Q3A/Q3B guidelines. To answer the core question directly: Pantoprazole Impurity I is strictly a process-related impurity.

Also known as 2-Chloro Pantoprazole (CAS 812664-93-0), this compound originates exclusively from an over-chlorination event during the synthesis of the API's starting materials[1]. It is not a degradation product, as formulated pantoprazole lacks both the structural mechanism and the environmental chlorine source required to spontaneously generate this specific molecular substitution during shelf-life storage[2].

This whitepaper provides a comprehensive mechanistic breakdown of its formation, structural differentiation from actual degradation products, and a self-validating analytical protocol for its quantification.

Chemical Identity & Structural Elucidation

Pantoprazole Impurity I possesses the chemical name 2-[[Chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-6-(difluoromethoxy)-1H-benzimidazole[1].

Structurally, it is nearly identical to the Pantoprazole active pharmaceutical ingredient (API), with one critical exception: a chlorine atom is substituted on the methylene bridge connecting the pyridine ring to the sulfoxide moiety. This specific structural anomaly is the definitive fingerprint of its synthetic origin.

Table 1: Quantitative & Structural Comparison of Key Pantoprazole Impurities

| Impurity Name | CAS Number | Origin | Exact Mass [M+H]⁺ | Mechanism of Formation |

| Pantoprazole (API) | 102625-70-7 | N/A | 384.07 | N/A |

| Pantoprazole Impurity I | 812664-93-0 | Process | 418.04 | Over-chlorination of pyridine intermediate |

| EP Impurity A (Sulfone) | 127780-16-9 | Degradation | 400.07 | Over-oxidation of API by peroxides/air |

| EP Impurity B (Sulfide) | 102625-64-9 | Process/Deg. | 368.08 | Incomplete oxidation or reductive degradation |

| EP Impurity C (Thiol) | 97963-62-7 | Degradation | 217.02 | Acid-catalyzed hydrolytic cleavage |

Mechanistic Pathway: Why It Is Process-Related

To understand the causality behind Impurity I, we must examine the synthetic route of Pantoprazole. The synthesis relies on a key intermediate: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (CAS 72830-09-2)[3].

This intermediate is synthesized via the radical chlorination of 3,4-dimethoxy-2-methylpyridine. Because radical chlorination kinetics are difficult to halt perfectly at mono-substitution, pushing the reaction to ensure complete consumption of the starting material inevitably leads to a kinetic side-reaction: over-chlorination .

This side-reaction yields 2-(dichloromethyl)-3,4-dimethoxypyridine[4]. When this over-chlorinated impurity is carried forward into the condensation step with 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, it forms a chloro-sulfide intermediate. Upon final oxidation (typically using m-CPBA or sodium hypochlorite), this intermediate becomes Pantoprazole Impurity I[2].

Mechanistic divergence leading to Pantoprazole Impurity I during API synthesis.

Why It Is NOT a Degradation Product

A true degradation product must form through the breakdown of the API under environmental stress (hydrolysis, oxidation, photolysis, or thermal stress) as defined by ICH guidelines.

Pantoprazole degradation pathways are well-documented[5]. Because the Pantoprazole molecule does not inherently contain a chlorine atom capable of migrating to the methylene bridge, and because standard pharmaceutical formulations do not contain strong chlorinating agents, there is no thermodynamic or kinetic pathway for Pantoprazole to spontaneously convert into Impurity I.

Instead, actual degradation yields products like Pantoprazole Sulfone (via oxidation) or cleavage products like Benzimidazole-2-thiol (via acid-catalyzed hydrolysis)[5].

Standard ICH degradation pathways of Pantoprazole, excluding Impurity I formation.

Analytical Protocol: LC-MS/MS Detection & Quantification

To accurately detect and quantify Pantoprazole Impurity I, scientists must employ an analytical method that prevents artificial degradation of the API while providing unambiguous structural confirmation. The following LC-MS/MS protocol acts as a self-validating system.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve the API/drug product in a diluent consisting of 10 mM Ammonium Bicarbonate in Water:Acetonitrile (50:50, v/v), adjusted to pH 8.5.

-

Causality: Pantoprazole is highly acid-labile. If prepared in an acidic or unbuffered diluent, the benzimidazole ring protonates, triggering an intramolecular rearrangement that artificially generates degradation impurities (like EP Impurity C) prior to injection. The basic diluent ensures sample integrity.

Step 2: Chromatographic Separation

-

Action: Use a Waters XBridge C18 column (150 mm × 4.6 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-2 min (10% B), 2-15 min (10% to 80% B), 15-18 min (80% B), 18-20 min (10% B). Flow Rate: 1.0 mL/min.

-

Causality: The high-pH mobile phase (pH 9.0) maintains the API in its unprotonated state during elution. This prevents on-column degradation and eliminates peak tailing, ensuring a baseline resolution (

) between the API and Impurity I.

Step 3: Mass Spectrometry (ESI+) & Self-Validation

-

Action: Operate the MS in positive Electrospray Ionization (ESI+) mode. Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C. Monitor in SIM mode for

384.0 (Pantoprazole) and -

Self-Validating Metric: To definitively prove the peak is Impurity I and not an isobaric interference, the system must monitor both

418.0 and

Regulatory & Toxicological Implications

Because Pantoprazole Impurity I is process-related, ICH Q3A guidelines dictate that its control strategy should be implemented upstream. Rather than relying solely on end-product testing, manufacturers must establish strict specification limits for the 2-(dichloromethyl)-3,4-dimethoxypyridine intermediate[4]. By controlling the over-chlorinated precursor before it enters the GMP condensation step, the formation of Impurity I is systematically engineered out of the final API.

References

3.[2] Title: Structural identification and characterization of potential impurities of pantoprazole sodium Source: Journal of Pharmaceutical and Biomedical Analysis (via Ovid / PubMed) URL: [Link]

4.[4] Title: Pantoprazole Chloromethyl Impurity (HCl Salt) | CAS 72830-09-2 Source: Veeprho URL: [Link]

Sources

Methodological & Application

Application Note: Advanced HPLC Method Development for the Detection of Pantoprazole Impurity I

Executive Summary

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement in drug development. Pantoprazole, a potent proton pump inhibitor (PPI), presents unique analytical challenges due to its extreme acid-lability. This application note provides a comprehensive, field-proven methodology for the High-Performance Liquid Chromatography (HPLC) method development and validation for Pantoprazole Impurity I (chemically identified as 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, also compendially recognized as USP Related Compound C) [1].

By detailing the mechanistic rationale behind column selection, mobile phase pH optimization, and sample diluent chemistry, this guide empowers analytical scientists to establish a robust, self-validating chromatographic system that prevents artifactual degradation during analysis.

Mechanistic Rationale & Analyte Profiling

To develop a reliable HPLC method, one must first understand the chemical behavior of the analyte. Pantoprazole Impurity I occupies a dual role in the lifecycle of the API: it is both a synthetic starting material and a primary degradation product[1].

Under acidic or severe thermal stress, the sulfoxide linkage of the Pantoprazole API undergoes C-S bond cleavage, reverting into the mercaptobenzimidazole derivative (Impurity I). If the analytical method itself utilizes an acidic environment, the API will degrade on-column, leading to falsely elevated impurity reporting.

Fig 1. Dual role of Impurity I as a synthetic starting material and an API degradation product.

Analytical Strategy: The "Why" Behind the "How"

A robust analytical protocol is not just a list of parameters; it is a sequence of causal choices designed to stabilize the analyte and maximize resolution [2].

Mobile Phase & pH Causality

Because Pantoprazole degrades rapidly at a pH < 5.0 (forming cyclic sulfenamides), traditional acidic mobile phases (like 0.1% TFA or Formic Acid) are strictly prohibited for this assay. The aqueous mobile phase must be buffered to a near-neutral pH. A 10 mM Potassium dihydrogen phosphate buffer adjusted to pH 6.5 ensures that the API remains stable throughout the chromatographic run while maintaining the thiol/thione tautomers of Impurity I in a consistent ionization state [2].

Diluent Selection

The autosampler residence time is a common vulnerability in PPI analysis. If samples are dissolved in pure water or unbuffered solvents, ambient acidity can trigger degradation before injection. A mildly alkaline diluent—specifically a mixture of 0.001 N NaOH and Acetonitrile (50:50, v/v) —is mandatory to lock the API in its stable, deprotonated state [2].

Stationary Phase Chemistry

A fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is selected. The high carbon load provides the necessary hydrophobic retention for the polar benzimidazole derivatives, while the end-capping prevents secondary interactions with residual silanols that would otherwise cause severe peak tailing for the mercapto-group of Impurity I [4].

Detection Wavelength

Spectral data from Photo Diode Array (PDA) detectors indicate that 290 nm serves as an optimal isosbestic point. At this wavelength, both the Pantoprazole backbone and Impurity I exhibit maximum UV absorbance with minimal baseline interference from the organic modifiers [3].

Fig 2. Step-by-step logical workflow for Pantoprazole Impurity I HPLC method development.

Experimental Protocol

Reagents & Materials

-

Water: Milli-Q or HPLC grade.

-

Acetonitrile (ACN) & Methanol (MeOH): HPLC grade.

-

Buffer Salt: Potassium dihydrogen phosphate (

), AR grade. -

pH Modifier: 1N Sodium Hydroxide (NaOH) or Orthophosphoric acid (for fine-tuning).

-

Reference Standards: Pantoprazole Sodium API and Pantoprazole Impurity I (USP Related Compound C).

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase A (Buffer) Preparation

-

Accurately weigh 1.36 g of

and dissolve in 1000 mL of HPLC-grade water (yields ~10 mM). -

Adjust the pH to exactly 6.5 ± 0.05 using dilute NaOH.

-

Filter through a 0.45 µm PVDF membrane filter and degas via sonication for 10 minutes.

Step 2: Mobile Phase B (Organic) Preparation

-

Mix Acetonitrile and Methanol in a 70:30 (v/v) ratio[2].

-

Filter through a 0.45 µm PTFE membrane and degas.

Step 3: Diluent Preparation

-

Prepare a 0.001 N NaOH solution in water.

-

Mix the 0.001 N NaOH solution with Acetonitrile in a 50:50 (v/v) ratio.

Step 4: Standard & Sample Preparation

-

Impurity Stock Solution: Weigh accurately 2.0 mg of Pantoprazole Impurity I standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (20 µg/mL).

-

System Suitability Solution: Weigh 50 mg of Pantoprazole Sodium API into a 50 mL volumetric flask. Add 1.0 mL of the Impurity Stock Solution, dissolve, and make up to volume with the diluent.

Chromatographic Conditions & Gradient Program

Table 1: Optimized HPLC Parameters

| Parameter | Specification |

| Column | Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | UV at 290 nm |

| Injection Volume | 20 µL |

| Run Time | 35.0 minutes |

Table 2: Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Logic |

| 0.0 | 80 | 20 | High aqueous to retain polar Impurity I |

| 15.0 | 50 | 50 | Linear ramp to elute Pantoprazole API |

| 25.0 | 20 | 80 | Flush column of late-eluting dimers |

| 27.0 | 80 | 20 | Return to initial conditions |

| 35.0 | 80 | 20 | Column re-equilibration |

Self-Validation & System Suitability Testing (SST)

To ensure trustworthiness, every protocol must act as a self-validating system. Before analyzing unknown samples, inject the System Suitability Solution (Section 4.2, Step 4) in five replicates. The system is only valid if it meets the compendial criteria outlined in Table 3 [3][4].

Table 3: System Suitability and Validation Acceptance Criteria

| Analyte | Approx. RT (min) | Relative RT (RRT) | Resolution ( | Tailing Factor ( | % RSD (n=5) |

| Impurity I | 8.5 | ~0.53 | > 2.0 (from adjacent) | ≤ 1.5 | ≤ 2.0% |

| Pantoprazole | 16.0 | 1.00 | > 1.5 | ≤ 1.5 | ≤ 1.0% |

Note: If the tailing factor of Impurity I exceeds 1.5, check the pH of Mobile Phase A, as insufficient buffering capacity will cause the mercapto-group to interact with stationary phase silanols.

Conclusion

The successful quantification of Pantoprazole Impurity I relies heavily on understanding the API's vulnerability to acidic degradation. By utilizing a pH 6.5 phosphate buffer, an alkaline diluent, and a carefully structured gradient on an end-capped C18 column, analytical scientists can achieve baseline resolution and high reproducibility. This method prevents artifactual degradation, ensuring that the reported impurity levels accurately reflect the true quality of the pharmaceutical batch.

References

- High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals.

- Analytical method development and validation of pantoprazole and related substances by HPLC.Impactfactor.org.

- Pantoprazole Sodium Delayed-Release Tablets - USP-NF.

- Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities.SelectScience / Phenomenex.

Application Note: A Comprehensive Guide to the Synthesis and Characterization of Pantoprazole Impurity I Reference Standard

Abstract

This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of Pantoprazole Impurity I (5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole). The synthesis is achieved through the condensation of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for preparing a high-purity reference standard essential for analytical method development, validation, and routine quality control of Pantoprazole active pharmaceutical ingredients (APIs) and formulations. The document outlines the complete workflow, from the underlying chemical principles to detailed experimental procedures and comprehensive analytical characterization.

Introduction: The Critical Role of Impurity Reference Standards

In pharmaceutical manufacturing, the stringent control of impurities is paramount to ensure the safety and efficacy of drug products. Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1] During its synthesis and storage, several process-related impurities and degradation products can form. Regulatory agencies mandate the identification, quantification, and control of these impurities within strict limits.

Pantoprazole Impurity I is a known process-related impurity formed during the synthesis of Pantoprazole.[2][3] Its chemical structure is 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[2] The availability of a highly characterized, pure reference standard for this impurity is a prerequisite for the development and validation of reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately monitor its presence in Pantoprazole drug substances and products.[4][5] This document provides an expert-guided, self-validating protocol for the synthesis and characterization of this critical reference material.

Synthetic Strategy and Mechanism

The synthesis of Pantoprazole Impurity I is accomplished via a nucleophilic substitution reaction. The thiol group of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole, acting as a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group in 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity and facilitating the displacement of the chloride leaving group.

Reaction Scheme:

(A visual representation of the chemical reaction)

Detailed Synthesis Protocol

This protocol is designed to be a self-validating system, where careful execution of each step ensures a high-quality outcome.

Materials and Reagents

| Reagent | CAS Number | Grade | Recommended Supplier |

| 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | 97963-62-7 | ≥98% Purity | Sigma-Aldrich, TCI |

| 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride | 72830-09-2 | ≥98% Purity | Sigma-Aldrich, TCI |

| Sodium Hydroxide (NaOH) | 1310-73-2 | ACS Reagent Grade | Fisher Scientific |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | HPLC Grade | Fisher Scientific |

| Methanol (CH₃OH) | 67-56-1 | HPLC Grade | Fisher Scientific |

| Deionized Water (H₂O) | 7732-18-5 | Type I | In-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous, Granular | Sigma-Aldrich |

| Silica Gel for Column Chromatography | 112926-00-8 | 60 Å, 230-400 mesh | MilliporeSigma |

| Ethyl Acetate | 141-78-6 | HPLC Grade | Fisher Scientific |

| n-Hexane | 110-54-3 | HPLC Grade | Fisher Scientific |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH meter or pH indicator strips

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 5.0 g of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole in 100 mL of methanol.[6][7]

-

Base Addition: Prepare a solution of 1.85 g of sodium hydroxide in 20 mL of deionized water. Add this solution dropwise to the methanolic solution of the benzimidazole derivative over 15 minutes at room temperature. Stir the resulting mixture for 30 minutes. The base deprotonates the mercapto group, forming the more nucleophilic thiolate.

-

Addition of Electrophile: Dissolve 5.2 g of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in 50 mL of methanol.[8][9] Add this solution to the reaction mixture via the dropping funnel over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting materials indicates reaction completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol using a rotary evaporator.

-

To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane (DCM).[10][11]

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic (DCM) layer. Extract the aqueous layer two more times with 50 mL portions of DCM.

-

Combine all organic extracts and wash with 100 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

-

Purification by Column Chromatography

The crude product requires purification to achieve the high purity (>99%) required for a reference standard.

-

Column Preparation: Prepare a slurry of silica gel (approx. 150 g) in n-hexane and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in n-hexane. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified Pantoprazole Impurity I as a white to off-white solid. Dry the product under vacuum.

Characterization of the Reference Standard

The identity, purity, and structure of the synthesized compound must be unequivocally confirmed.

Purity Analysis by HPLC

A stability-indicating HPLC method is crucial for determining the purity of the reference standard.[4][12]

| Parameter | Condition |

| Column | Hypersil ODS, C18 (125 x 4.0 mm, 5 µm) or equivalent[4][13] |

| Mobile Phase | Gradient elution with 0.01 M Phosphate Buffer (pH 7.0) and Acetonitrile[4] |

| Flow Rate | 1.0 mL/min[4][13] |

| Detection | UV at 290 nm[4][5] |

| Column Temperature | 40 °C[4][5] |

| Injection Volume | 20 µL[4][14] |

| Diluent | Acetonitrile/Water (50:50 v/v) |

The purity should be determined by area percentage and should be ≥99.5%.

Identity Confirmation

| Technique | Expected Result |

| Mass Spectrometry (ESI-MS) | Molecular Formula: C₁₆H₁₅F₂N₃O₃S. Expected [M+H]⁺ at m/z 368.[2] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.20 (s, 1H, pyridine-H), ~7.50 (m, 2H, benzimidazole-H), ~7.10 (m, 1H, benzimidazole-H), ~6.70 (t, 1H, OCF₂H), ~4.40 (s, 2H, -S-CH₂-), ~3.90 (s, 3H, OCH₃), ~3.85 (s, 3H, OCH₃). Note: Exact shifts may vary. |

| ¹³C NMR (100 MHz, CDCl₃) | Key signal: Methylene carbon (-S-CH₂-) expected around δ 32.8 ppm.[2] Other signals corresponding to the aromatic and methoxy carbons are also expected. |

| Melting Point | Literature values may vary. Experimental determination is recommended. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and characterization process.

Caption: Workflow for the synthesis and qualification of Pantoprazole Impurity I.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][15]

-

2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride: Harmful if swallowed or in contact with skin. Causes skin irritation and may cause an allergic skin reaction. Causes serious eye damage.[8][16]

-

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Causes skin and serious eye irritation. May cause respiratory irritation.[7][17]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[18][19][20]

-

Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.[10][21][22]

-

Methanol: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). Highly flammable liquid and vapor.[23][24][25]

Consult the Safety Data Sheet (SDS) for each chemical before use for detailed information on hazards, handling, and disposal.[6][26][27]

Conclusion

This application note provides a robust and reliable methodology for the synthesis of a high-purity Pantoprazole Impurity I reference standard. By adhering to the detailed steps for synthesis, purification, and comprehensive characterization, analytical laboratories can confidently produce their own in-house reference material. The availability of this standard is fundamental for ensuring the quality and regulatory compliance of Pantoprazole drug products, ultimately contributing to patient safety.

References

-

ChemicalBook. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole - Safety Data Sheet.

-

PVS Benson. Sodium Hydroxide 50% - SAFETY DATA SHEET.

-

Flinn Scientific. Sodium Hydroxide Safety Data Sheet (SDS). Published March 25, 2014.

-

Reddy, G. S., et al. "A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations." SciELO.

-

ReAgent. SAFETY DATA SHEET SODIUM HYDROXIDE 0.1M. Published November 17, 2017.

-

Ossila. 5-Difluoromethoxy-2-mercaptobenzimidazole - SAFETY DATA SHEET. Published November 9, 2023.

-

KHA Online-SDS Management. Dichloromethane Safety Data Sheet: An Overview. Published April 9, 2024.

-

Journal of the Chemical Society. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Satyanarayana, P. V. V., et al. "Structural identification and characterization of potential impurities of pantoprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, vol. 45, no. 2, 2007, pp. 201-10.

- Singh, K., et al. "Analytical method development and validation of pantoprazole and related substances by HPLC." International Journal of Drug Delivery Technology, vol. 16, no. 2s, 2026, pp. 448-464.

-

Reddy, G. S., et al. "Structural Identification and Characterization of Potential Impurities of Pantoprazole Sodium." Ovid.

-

Fisher Scientific. Methanol - SAFETY DATA SHEET. Published April 27, 2009.

-

Carl ROTH. Safety Data Sheet: Dichloromethane.

-

Carl ROTH. Safety Data Sheet: Sodium hydroxide solution.

-

Chemos GmbH&Co.KG. Safety Data Sheet: dichloromethane. Published August 8, 2022.

-

Carl ROTH. Safety Data Sheet: Methanol.

-

Sigma-Aldrich. SAFETY DATA SHEET - 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride.

-

Apollo Scientific. 5-Difluoromethoxy-2-mercapto-1H-benzimidazole Safety Data Sheet.

-

Oxford Academic. Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Published December 12, 2025.

-

Echemi. 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride Safety Data Sheets.

-

Mitsubishi Gas Chemical America. Product: Methanol Safety Data Sheet.

-

Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.

-

Tokyo Chemical Industry. SAFETY DATA SHEET - 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. Published November 4, 2025.

-

LGC Standards. 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride.

-

Chemos GmbH&Co.KG. Safety Data Sheet: sodium hydroxide.

-

Proman. Methanol Safety Data Sheet.

-

CDH Fine Chemical. Dichloromethane CAS No 75-09-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

Methanex. Methanol Safety Data Sheet. Published November 29, 2019.

-

Sigma-Aldrich. SAFETY DATA SHEET - Dichloromethane.

-

Echemi. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Safety Data Sheets.

-

ResearchGate. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Published December 23, 2025.

-

SynThink Research Chemicals. Pantoprazole EP Impurities & USP Related Compounds.

-

Sigma-Aldrich. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole 97 97963-62-7.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. ovid.com [ovid.com]

- 3. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. impactfactor.org [impactfactor.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. Dichloromethane Safety Data Sheet: An Overview – KHA Online-SDS Management [kha.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. academic.oup.com [academic.oup.com]

- 15. echemi.com [echemi.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. 5-(二氟甲氧基)-2-巯基-1H-苯并咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. bensonchemicals.ca [bensonchemicals.ca]

- 19. Sodium Hydroxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 20. chemos.de [chemos.de]

- 21. chemos.de [chemos.de]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. fishersci.com [fishersci.com]

- 24. mgc-a.com [mgc-a.com]

- 25. methanex.com [methanex.com]

- 26. carlroth.com:443 [carlroth.com:443]

- 27. sigmaaldrich.com [sigmaaldrich.com]

Application Note & Protocol: Mobile Phase Optimization for Pantoprazole Impurity I Analysis

Introduction: The Criticality of Impurity Profiling in Pantoprazole

Pantoprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1][2][3] Its synthesis and storage, however, can lead to the formation of various impurities, which must be meticulously monitored to ensure the safety and efficacy of the final drug product.[4] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent limits for these impurities.[3][][6] Among these, Pantoprazole Impurity I, a process-related impurity, requires a robust and validated analytical method for its accurate quantification.[7]

This application note provides a comprehensive, in-depth guide for the systematic optimization of the mobile phase for the analysis of Pantoprazole and Impurity I using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The narrative follows a logical, scientifically-grounded workflow, explaining the rationale behind each experimental choice to achieve optimal separation, peak shape, and sensitivity. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate a reliable, stability-indicating HPLC method for Pantoprazole impurity analysis.

Foundational Principles: Understanding the Analyte and Chromatographic System